molecular formula C15H19ClO5 B1194901 Chlorohyssopifolin B CAS No. 38290-03-8

Chlorohyssopifolin B

Cat. No. B1194901
CAS RN: 38290-03-8
M. Wt: 314.76 g/mol
InChI Key: YIFQICREHIVCKL-YWDFAVMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorohyssopifolin B is a natural product found in Centaurea scoparia with data available.

Scientific Research Applications

Cytotoxic Properties

Chlorohyssopifolin B, a guaiane-type sesquiterpene lactone, has shown promising results in cytotoxic studies. Research indicates that compounds like Chlorohyssopifolin B, derived from plants like Centaurea hyssopifolia, exhibit significant cytotoxic activity against human tumor cells. This activity is primarily attributed to the structure of these compounds, where the presence of a chlorinated atom intensifies their cytostatic effect, particularly in inducing apoptosis in leukemia cells (Estévez-Sarmiento et al., 2020). A study from 1980 also found that compounds like Chlorohyssopifolin B inhibit DNA synthesis, contributing to their cytostatic properties (González et al., 1980).

Structural and Chemical Analysis

Further understanding of Chlorohyssopifolin B's structure has been established through chemical analysis. For instance, a study performed direct comparisons and chemical transformations to determine the absolute stereochemistry of Chlorohyssopifolin B (González et al., 1976). Such structural analyses are crucial in understanding the biological activity and potential therapeutic applications of these compounds.

Pharmacological Effects and Potential Therapeutic Applications

Chlorohyssopifolin B's pharmacological effects extend beyond its cytotoxic properties. Research into similar chloroquine compounds has revealed a range of biochemical properties that may have therapeutic applications in various diseases, including cancer (Solomon & Lee, 2009). These studies highlight the potential of Chlorohyssopifolin B and related compounds in enhancing the efficacy of traditional cancer therapies.

properties

CAS RN

38290-03-8

Product Name

Chlorohyssopifolin B

Molecular Formula

C15H19ClO5

Molecular Weight

314.76 g/mol

IUPAC Name

(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-4,8,9-trihydroxy-3,6-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H19ClO5/c1-6-3-9(17)11-7(2)14(19)21-13(11)12-8(6)4-10(18)15(12,20)5-16/h8-13,17-18,20H,1-5H2/t8-,9-,10-,11+,12-,13-,15+/m0/s1

InChI Key

YIFQICREHIVCKL-YWDFAVMRSA-N

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)O

SMILES

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O

synonyms

chlorohyssopifolin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorohyssopifolin B
Reactant of Route 2
Chlorohyssopifolin B
Reactant of Route 3
Chlorohyssopifolin B
Reactant of Route 4
Chlorohyssopifolin B
Reactant of Route 5
Chlorohyssopifolin B
Reactant of Route 6
Chlorohyssopifolin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.